1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one
Description
1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one (CAS: 886365-70-4) is a synthetic organic compound with the molecular formula C₁₈H₂₆ClN₃O₃ and a molar mass of 367.87 g/mol . It features three key structural components:
- A tert-butoxycarbonyl (BOC)-protected piperazine, which introduces steric bulk, enhances lipophilicity, and protects the amine during synthetic processes.
- A butan-1-one backbone, providing a flexible spacer between the pyridine and piperazine moieties.
This compound is primarily utilized as a pharmaceutical intermediate, likely serving as a precursor for drugs targeting central nervous system (CNS) disorders or kinase inhibition due to the piperazine moiety’s prevalence in such therapeutics . The BOC group is typically cleaved under acidic conditions in vivo to generate a reactive secondary amine, altering pharmacological activity.
Properties
IUPAC Name |
tert-butyl 4-[4-(6-chloropyridin-3-yl)-4-oxobutan-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-13(11-15(23)14-5-6-16(19)20-12-14)21-7-9-22(10-8-21)17(24)25-18(2,3)4/h5-6,12-13H,7-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQWCYRZXJWQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CN=C(C=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661492 | |
| Record name | tert-Butyl 4-[4-(6-chloropyridin-3-yl)-4-oxobutan-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-70-4 | |
| Record name | 1,1-Dimethylethyl 4-[3-(6-chloro-3-pyridinyl)-1-methyl-3-oxopropyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[4-(6-chloropyridin-3-yl)-4-oxobutan-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H26ClN3O3
- Molecular Weight : 367.87 g/mol
- CAS Number : 886365-70-4
Research indicates that this compound exhibits significant inhibitory activity against Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-a isoform. This inhibition is crucial as PI3K pathways are often implicated in cancer cell proliferation and survival. The compound's selective inhibition suggests potential therapeutic applications in treating various malignancies by targeting specific signaling pathways associated with tumor growth and metastasis .
Antitumor Effects
This compound has demonstrated promising antitumor properties in several studies. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.13 | Induction of apoptosis via caspase activation |
| HT29 (Colon Cancer) | 4.50 | Cell cycle arrest at G1 phase |
| Jurkat (Leukemia) | <10 | Inhibition of PI3K signaling pathway |
| U937 (Monocytic Leukemia) | 8.00 | Modulation of apoptotic pathways |
These results indicate that the compound may effectively inhibit cell proliferation and induce apoptosis in various cancer types, making it a candidate for further development as an anticancer agent.
Case Studies
In a study focusing on the compound's effects on breast cancer cells, flow cytometry revealed that treatment led to an increase in caspase-3/7 activity, suggesting a mechanism involving apoptosis induction . Additionally, molecular docking studies indicated strong hydrophobic interactions between the compound and critical amino acid residues within target proteins, further supporting its potential as a therapeutic agent against specific cancer types .
Pharmacological Profile
The pharmacological profile of this compound shows that it is not only effective against cancer but may also have implications for other diseases due to its ability to modulate signaling pathways involved in cell growth and survival. Its selectivity against certain PI3K isoforms suggests that it could minimize off-target effects commonly seen with broader-spectrum kinase inhibitors .
Scientific Research Applications
Medicinal Chemistry
1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one is primarily researched for its role as a pharmacological agent. Its structural components suggest potential interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Antidepressants: Compounds with similar structures have shown efficacy in treating depression by modulating neurotransmitter systems.
- Anticancer Agents: The piperazine moiety is often associated with anticancer activity, and derivatives of this compound may exhibit similar properties.
Neuropharmacology
Research indicates that compounds containing piperazine and pyridine derivatives can influence central nervous system (CNS) activity. This compound's design allows for the exploration of its effects on neurotransmitter receptors, particularly serotonin and dopamine pathways.
Case Studies:
- A study demonstrated that derivatives of piperazine exhibit selective serotonin reuptake inhibition, suggesting that this compound could be developed as an antidepressant or anxiolytic agent .
Synthesis of Bioactive Molecules
The synthesis of this compound can serve as a precursor for developing more complex bioactive molecules. The boc group can be removed to yield free amines, which are valuable in further chemical modifications.
Synthesis Techniques:
- Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times when synthesizing similar compounds .
Chemical Reactions Analysis
Key Reaction Pathways and Conditions
The compound’s synthesis and reactivity are inferred from structurally related intermediates and methodologies.
1.1. Alkylation and Coupling Reactions
The Boc-protected piperazine group facilitates selective alkylation at the secondary amine. For example:
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling (Pd₂(dba)₃ or Pd(OAc)₂) with ligands like Xantphos or BINAP enables attachment of the 6-chloropyridin-3-yl group to the ketone intermediate .
1.2. Deprotection and Functionalization
The Boc group is stable under basic conditions but cleaved under acidic environments (e.g., HCl/dioxane or TFA), enabling downstream modifications .
Synthetic Protocols and Yields
Data from analogous reactions highlight optimized conditions for similar frameworks:
Mechanistic Insights
-
Palladium-Mediated Coupling : The chloropyridine group undergoes cross-coupling via oxidative addition of Pd⁰ to the C–Cl bond, followed by transmetallation with the piperazine–butanone intermediate .
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Steric Effects : Bulky ligands (e.g., Xantphos) improve regioselectivity during amination by stabilizing the transition state .
Stability and Side Reactions
-
Thermal Stability : The Boc group remains intact below 150°C, but prolonged heating in polar solvents (e.g., dioxane) may lead to partial decomposition .
-
Competitive Pathways : Unprotected piperazine can undergo over-alkylation; thus, Boc protection is critical .
Experimental Validation
A representative synthesis protocol derived from literature:
-
Alkylation : React tert-butyl piperazine-1-carboxylate (1.0 eq) with 3-bromobutan-1-one (1.2 eq) in toluene/K₂CO₃ (80°C, 12 h) .
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Coupling : Treat the product with 6-chloropyridin-3-ylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) in dioxane/water (100°C, 18 h) .
-
Purification : Isolate via silica chromatography (EtOAc/hexane) or reverse-phase HPLC .
Challenges and Optimization
Comparison with Similar Compounds
A. Backbone and Substituent Variations
- Butanone vs. Ethanone: The main compound’s butanone chain provides greater conformational flexibility compared to ethanone derivatives (e.g., ’s compound with a rigid pyrimidinylphenyl-piperazinyl group). This flexibility may influence binding kinetics in target proteins .
- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers higher basicity and hydrogen-bonding capacity than piperidine (one nitrogen), as seen in 1-(6-Chloropyridazin-3-yl)piperidin-4-ol (). The BOC protection in the main compound further modulates these properties .
B. Pharmacological and Physicochemical Properties
- Lipophilicity : The BOC group increases the main compound’s logP compared to hydroxyl-containing analogs (e.g., 1-(6-Chloropyridazin-3-yl)piperidin-4-ol), enhancing membrane permeability but reducing aqueous solubility .
- Aromatic Systems : The 6-chloropyridin-3-yl group’s electron-withdrawing nature differs from indole () or pyrimidine () rings, affecting π-π stacking and target engagement .
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves multi-step organic reactions, with key steps including:
- Formation of the butan-1-one backbone linked to the 6-chloro-pyridin-3-yl group.
- Introduction of the piperazine ring protected by the Boc group to enhance stability and facilitate further chemical modifications.
Typical synthetic routes employ alkylation and acylation reactions under controlled conditions using appropriate starting materials. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve reactants and promote reactivity at elevated temperatures.
Detailed Synthetic Steps
While explicit step-by-step protocols for this exact compound are limited in open literature, analogous synthetic strategies from related pyridine-piperazine derivatives provide insight:
Step 1: Preparation of 6-chloro-pyridin-3-yl butanone intermediate
The 6-chloro-pyridin-3-yl moiety is typically introduced via nucleophilic substitution or coupling reactions starting from 6-chloropyridine derivatives. The butanone side chain is attached through an acylation reaction, often using butanoyl chloride or equivalent reagents.Step 2: Boc-protection of piperazine
Piperazine is protected at one nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. This protection is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.Step 3: Coupling of Boc-piperazine with the butanone intermediate
The Boc-protected piperazine is then coupled to the 6-chloro-pyridin-3-yl-butanone intermediate via nucleophilic substitution or amide bond formation. This step may involve activating the carbonyl group or using coupling agents to facilitate bond formation.Step 4: Purification and characterization
The final compound is purified using chromatographic techniques such as column chromatography or recrystallization. Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Reagents
| Step | Reagents/Materials | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|
| 1 | 6-Chloropyridine derivative, butanoyl chloride or equivalent | DMF, THF | Elevated temperature (50-80°C) | Use of base to neutralize HCl byproduct |
| 2 | Piperazine, di-tert-butyl dicarbonate (Boc2O) | Dichloromethane (DCM), or THF | Room temperature, mild base (e.g., triethylamine) | Protects piperazine nitrogen |
| 3 | Boc-piperazine, butanone intermediate, coupling agent (e.g., EDC, DCC) | DMF, THF | Room temperature to 50°C | Facilitates amide bond or alkylation |
| 4 | Purification solvents (e.g., ethyl acetate, hexane) | - | Ambient | Chromatography or recrystallization |
Research Findings and Optimization
- The Boc protecting group is critical for improving the chemical stability of the piperazine moiety during synthesis and allows selective deprotection later if needed for further functionalization.
- Solvent choice impacts yield and purity; DMF and THF are preferred for their high solvating power and ability to support nucleophilic substitution reactions.
- Temperature control is essential to balance reaction rate and minimize side reactions, especially when handling sensitive intermediates.
- Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) enhances amide bond formation efficiency in the coupling step.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | 6-Chloropyridine derivatives, butanoyl chloride, piperazine, Boc2O |
| Key Functional Groups | Chloro-pyridine ring, Boc-protected piperazine, butanone linkage |
| Solvents | DMF, THF, DCM, ethyl acetate, hexane |
| Reaction Types | Acylation, Boc protection, nucleophilic substitution, amide coupling |
| Temperature Range | Room temperature to 80°C |
| Purification Techniques | Chromatography, recrystallization |
| Characterization Methods | NMR spectroscopy, mass spectrometry, elemental analysis |
| Critical Notes | Boc protection enhances stability; coupling agents improve yield; solvent and temperature optimization required |
This synthesis approach is consistent with procedures reported for structurally related pyridine-piperazine compounds in medicinal chemistry research, reflecting the compound’s use as a versatile intermediate for further pharmaceutical development.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the chloropyridine and Boc-piperazine moieties. Key signals: Boc tert-butyl (~1.4 ppm) and piperazine CH₂ groups (~3.4–3.6 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC-PDA : Purity assessment using C18 columns (gradient: 0.1% TFA in H₂O/MeCN) .
Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem InChI/SMILES) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structural analogs?
Q. Methodological Answer :
- Structural Re-evaluation : Perform X-ray crystallography (as in ) to confirm stereochemistry and compare with reported analogs.
- Binding Assay Reproducibility : Re-test activity under standardized conditions (e.g., SPR or fluorescence polarization assays).
- Meta-Analysis : Compare substituent effects; e.g., replacing Boc with acetyl groups may alter solubility and target affinity .
Case Study : Analogous compounds with ether linkages (vs. direct amine attachment) show reduced receptor binding, highlighting the role of electronic effects .
Basic: What strategies are used to profile impurities in this compound?
Q. Methodological Answer :
- HPLC-MS/MS : Identify trace impurities (e.g., de-Boc byproducts) using reverse-phase methods .
- Reference Standards : Compare retention times with certified impurities (e.g., tert-butyl carbamate derivatives) .
- Forced Degradation : Expose the compound to heat/humidity to simulate stability issues and track degradation pathways.
Advanced: How to design a retrosynthetic analysis for derivatives of this compound?
Q. Methodological Answer :
- Disconnection Strategy :
- Target the ketone-piperazine bond for late-stage diversification.
- Retain the chloropyridine core for modular derivatization (e.g., Suzuki coupling at the 6-chloro position) .
- Synthon Selection : Use Boc-piperazine as a stable building block; replace with other N-protected groups (e.g., Fmoc) for SPOS (solid-phase organic synthesis) .
Computational Aids : Employ retrosynthesis software (e.g., ChemAxon) to prioritize feasible pathways.
Basic: How to assess the compound’s stability under experimental conditions?
Q. Methodological Answer :
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition.
- pH Profiling : Test solubility and stability in buffers (pH 1–10) to simulate biological assays .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using UV-spectroscopy.
Advanced: What crystallographic methods elucidate polymorphic forms of this compound?
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) and solve structures using SHELX .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs.
- Thermal Analysis : DSC/TGA to correlate polymorphs with melting points and stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
